1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Overview
Description
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, and a chlorophenylmethyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy and methoxyphenyl intermediates, which are then coupled with the chlorophenylmethyl piperazine under specific reaction conditions. The final step often involves the formation of the methanimine linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imine group can produce secondary amines .
Scientific Research Applications
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-31-26-17-22(11-12-25(26)32-20-21-7-3-2-4-8-21)18-28-30-15-13-29(14-16-30)19-23-9-5-6-10-24(23)27/h2-12,17-18H,13-16,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDRUXQCBKDZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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